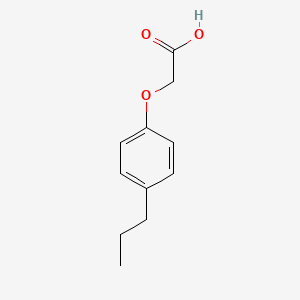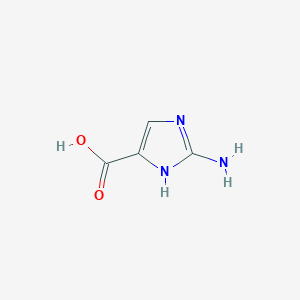
2-(4-Propylphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propylphenoxy)acetic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as fenofibrate, a medication used for the treatment of high cholesterol and triglyceride levels.
Synthesis Analysis
The synthesis of 2-(4-Propylphenoxy)acetic acid involves several steps. One method involves the reaction of 4-n-propylphenol with ethyl bromoacetate in the presence of potassium carbonate. The reaction is refluxed for 12 hours. The product is then treated with sodium hydroxide solution and refluxed for 6 hours .Molecular Structure Analysis
The molecular structure of 2-(4-Propylphenoxy)acetic acid consists of a propyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage . The molecular weight of the compound is 194.23 g/mol .Physical And Chemical Properties Analysis
2-(4-Propylphenoxy)acetic acid is a solid compound . Its solubility behavior in aqueous solution has been investigated, and it has been found that its solubility decreases with the presence of other parabens .Wissenschaftliche Forschungsanwendungen
Chemical Research
“2-(4-Propylphenoxy)acetic acid” is a unique chemical with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
COX-2 Inhibitors
One of the significant applications of “2-(4-Propylphenoxy)acetic acid” derivatives is their role as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Anti-Inflammatory Agents
Compounds derived from “2-(4-Propylphenoxy)acetic acid” have shown significant anti-inflammatory effects . For example, compounds 5f and 7b showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, as well as paw weight at 68.26% and 64.84% . These compounds also lowered TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively .
Pain-Relieving Effects
These potent compounds derived from “2-(4-Propylphenoxy)acetic acid” were thoroughly analyzed for their pain-relieving effects . They showed promising results in this field, making them potential candidates for further research and development in pain management .
Histological Changes
The compounds derived from “2-(4-Propylphenoxy)acetic acid” were also studied for their effects on histological changes . This research can provide valuable insights into the mechanisms of these compounds and their potential therapeutic applications .
Toxicological Properties
The safety profiles of these compounds were assessed by measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information is crucial in evaluating the potential risks and benefits of these compounds in therapeutic applications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- The primary target of 2-(4-Propylphenoxy)acetic acid is not well-documented in the literature. However, it is structurally related to acetic acid, which is known for its various applications, including counterirritant effects and use as a reagent .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-(4-propylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVSKGBAOTYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324907 |
Source


|
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)acetic acid | |
CAS RN |
7507-32-6 |
Source


|
| Record name | NSC407963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














